molecular formula C20H21ClN4O3 B11560620 (3E)-3-(2-{[(3-chloro-2-methylphenyl)amino](oxo)acetyl}hydrazinylidene)-N-(4-methylphenyl)butanamide

(3E)-3-(2-{[(3-chloro-2-methylphenyl)amino](oxo)acetyl}hydrazinylidene)-N-(4-methylphenyl)butanamide

Cat. No.: B11560620
M. Wt: 400.9 g/mol
InChI Key: LUBDBHRFMZJNJD-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-3-(2-{(3-chloro-2-methylphenyl)aminoacetyl}hydrazinylidene)-N-(4-methylphenyl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazinylidene group, a chlorinated aromatic ring, and a butanamide backbone, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-(2-{(3-chloro-2-methylphenyl)aminoacetyl}hydrazinylidene)-N-(4-methylphenyl)butanamide typically involves multiple steps, including the formation of intermediate compounds. One common route involves the reaction of 3-chloro-2-methylaniline with acetic anhydride to form an acetylated intermediate. This intermediate is then reacted with hydrazine hydrate to form the hydrazinylidene derivative. Finally, the butanamide moiety is introduced through a condensation reaction with 4-methylphenylbutanoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-(2-{(3-chloro-2-methylphenyl)aminoacetyl}hydrazinylidene)-N-(4-methylphenyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like chlorine or bromine for halogenation.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of nitro, sulfo, and halogenated derivatives.

Scientific Research Applications

(3E)-3-(2-{(3-chloro-2-methylphenyl)aminoacetyl}hydrazinylidene)-N-(4-methylphenyl)butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3E)-3-(2-{(3-chloro-2-methylphenyl)aminoacetyl}hydrazinylidene)-N-(4-methylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-(2-{(3-chloro-2-methylphenyl)aminoacetyl}hydrazinylidene)-N-(4-methylphenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its chlorinated aromatic ring and hydrazinylidene group make it particularly interesting for studying substitution reactions and exploring new therapeutic applications.

Properties

Molecular Formula

C20H21ClN4O3

Molecular Weight

400.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-N'-[(E)-[4-(4-methylanilino)-4-oxobutan-2-ylidene]amino]oxamide

InChI

InChI=1S/C20H21ClN4O3/c1-12-7-9-15(10-8-12)22-18(26)11-13(2)24-25-20(28)19(27)23-17-6-4-5-16(21)14(17)3/h4-10H,11H2,1-3H3,(H,22,26)(H,23,27)(H,25,28)/b24-13+

InChI Key

LUBDBHRFMZJNJD-ZMOGYAJESA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C/C(=N/NC(=O)C(=O)NC2=C(C(=CC=C2)Cl)C)/C

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC(=NNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.